

Rucaparib cocrystal vs camsylate solubility comparison

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Compound Focus: Rucaparib Camsylate

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Solubility and Bioavailability Comparison

The table below summarizes the key physicochemical and pharmacokinetic properties of **rucaparib camsylate** and its cocrystals, based on experimental data [1].

Property	Rucaparib Camsylate (Ruc-Cam)	Rucaparib-Theophylline Monohydrate (Ruc-Thp MH)	Rucaparib-Maltol (Ruc-Mal)	Rucaparib-Ethyl Maltol (Ruc-Emal)
Solubility (in water)	~0.1 mg/mL	0.45 mg/mL	0.85 mg/mL	0.85 mg/mL
Apparent Permeability (P_{app} , $\times 10^{-6}$ cm/s)	8.24	10.21	11.32	11.59
Absolute Bioavailability	36%	60%	68%	66%
Key Improvement	(Baseline)	4.5-fold solubility increase	8.5-fold solubility increase	8.5-fold solubility increase

The data shows that the cocrystal forms, particularly Ruc-Mal and Ruc-Emal, offer substantial improvements in both solubility and permeability, which contribute to their higher bioavailability [1].

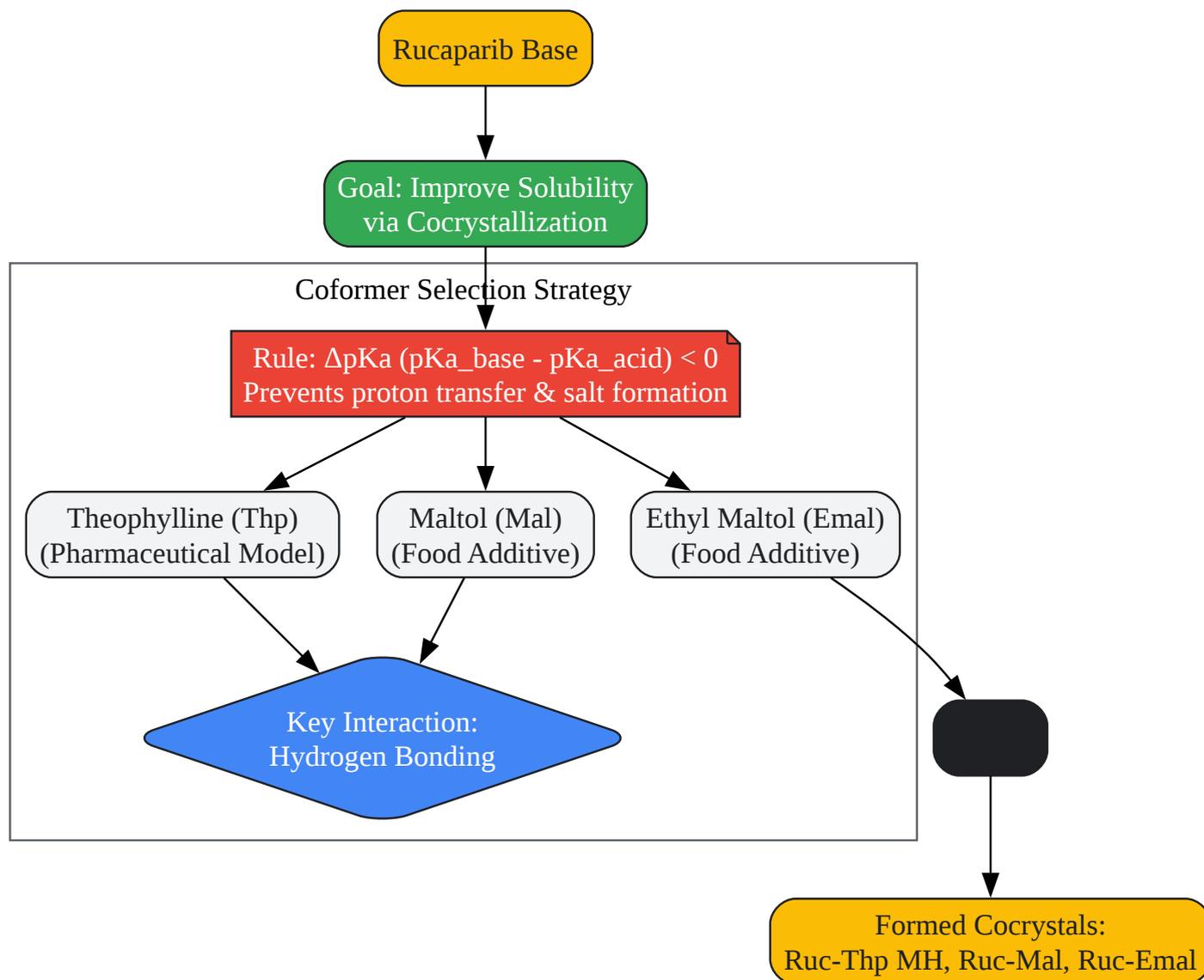
Experimental Protocols and Methodologies

The comparative data was generated through standardized laboratory experiments. Here are the detailed methodologies for the key tests cited:

- **Solubility Measurement:** The equilibrium solubility of each solid form was determined by placing an excess amount of the sample into a glass vial containing 5 mL of purified water. The vial was sealed and shaken at 25°C for 48 hours in a thermostatic shaker bath to reach equilibrium. Subsequently, the suspension was centrifuged and filtered. The concentration of rucaparib in the supernatant was quantified using a pre-established High-Performance Liquid Chromatography (HPLC) method [1].
- **Permeability Assessment (CACO-2 Cell Model):** The apparent permeability (P_{app}) was evaluated using a CACO-2 cell monolayer model. The tested compounds were dissolved in a transport buffer and added to the donor side (apical side). Samples were then collected from the receiver side (basolateral side) at scheduled time points. The concentration of the drug transported through the monolayer was analyzed by HPLC, and the P_{app} (cm/s) was calculated to assess the membrane permeability [1].
- **Bioavailability Study (In Vivo Pharmacokinetics):** The absolute bioavailability study was conducted in Sprague-Dawley rats. The rats were randomly divided into groups and administered a single dose of either Ruc-Cam or the cocrystals via oral gavage. Another group received an intravenous injection of a Ruc solution for reference. Blood samples were collected at predetermined times post-administration. The plasma concentration of rucaparib was measured using a validated LC-MS/MS method, and pharmacokinetic parameters, including bioavailability (F), were calculated [1].

Cocrystal Design and Formation Logic

The rationale behind selecting cofomers for rucaparib cocrystals is based on solid-state chemistry and the goal of avoiding salt formation.



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The process involves selecting neutral coformers (like theophylline, maltol, and ethyl maltol) that have complementary hydrogen-bonding sites to rucaparib but are not acidic enough to form a salt, ensuring the creation of a true cocrystal with altered physical properties [1].

Mechanism of Solubility and Bioavailability Enhancement

The superior performance of cocrystals can be attributed to two main factors working in concert:

- **Weakened Crystal Lattice Energy:** The formation of new hydrogen bonds between rucaparib and the coformer molecule modifies the crystal packing. This new arrangement often has a lower lattice energy compared to the original API crystal. Less energy is therefore required for the crystal to dissolve in a solvent, leading to higher solubility [1].
- **The "Spring and Parachute" Effect:** During dissolution, the highly soluble cocrystal creates a high-concentration solution of the drug (the "spring"). Even though the drug may subsequently precipitate out in its less soluble form, the transient high concentration creates a strong driving force for absorption across the intestinal membrane (the "parachute" effect). This, combined with the cocrystals' demonstrated ability to enhance membrane permeability, directly leads to the observed increase in bioavailability [1].

Conclusion for Research and Development

The experimental data strongly indicates that cocrystallization is a powerful strategy to overcome the key limitation of **rucaparib camsylate**—its low and variable oral bioavailability. The marked improvements in solubility and permeability achieved with cocrystals like Ruc-Mal and Ruc-Emal could potentially allow for lower dosing and reduced side effects, addressing significant clinical challenges associated with the current marketed form [1].

For researchers, this comparison guide underscores the value of investing in cocrystal screening as part of a comprehensive solid-form strategy in drug development.

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References

1. Rucaparib cocrystal: Improved solubility and bioavailability ... [sciencedirect.com]

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